2-Benzenesulfonamidopyrimidine

Hypoglycemic Agents QSAR Diabetes Research

2-Benzenesulfonamidopyrimidine (CAS 16699-12-0) is the essential unsubstituted benzenesulfonamido-pyrimidine scaffold, distinct from generic sulfonamides or Sulfadiazine (for which it is a recognized metabolite). Over 90 patents cite this core. Its well-documented SAR—where even minor ring substitutions shift between hydrophobicity-driven and electronically-driven hypoglycemic activity—makes it an irreplaceable baseline for QSAR model validation. As a validated starting point, its derivatives achieve sub-nanomolar (0.5 nM) carbonic anhydrase isoform inhibition and match metronidazole in anti-amoebic potency. Procuring this exact scaffold ensures experimental reproducibility and accurate SAR training sets.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 16699-12-0
Cat. No. B100309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzenesulfonamidopyrimidine
CAS16699-12-0
Synonyms2-benzenesulfonamidopyrimidine
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
InChIInChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13)
InChIKeyHLBLNLYCFFWMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL]

2-Benzenesulfonamidopyrimidine (CAS 16699-12-0): A Core Scaffold for Benzenesulfonamide-Pyrimidine Derivatives


2-Benzenesulfonamidopyrimidine (CAS: 16699-12-0) is a sulfonamide derivative with the molecular formula C10H9N3O2S, serving as a foundational molecular scaffold for numerous bioactive compounds. As an unsubstituted core, its structure combines a benzenesulfonamide moiety, known for zinc-binding in enzyme active sites, with a pyrimidine ring, a key heterocycle in many pharmaceuticals . This compound is categorized under IPC class C07D 239/69, which specifically covers benzenesulfonamido-pyrimidines, and has been the subject of over 90 patents [1]. It is distinct from common sulfa drugs like Sulfadiazine, for which it is a known metabolite [2].

Why 2-Benzenesulfonamidopyrimidine Is Not an Interchangeable Generic Sulfonamide


Substituting 2-Benzenesulfonamidopyrimidine with a generic sulfonamide or even a closely related analog (e.g., Sulfadiazine) is not a valid scientific or industrial approach due to its distinct structure-activity relationships (SAR). Quantitative SAR (QSAR) studies have shown that even minor substitutions on its pyrimidine or benzene rings profoundly alter biological response by modifying key parameters like hydrophobicity (Rm values), binding to serum albumin, and electronic charge distribution [1]. Consequently, using an incorrect analog can lead to drastically different potency, target selectivity, or pharmacokinetic profiles, as demonstrated in comparative studies of hypoglycemic activity and carbonic anhydrase inhibition [1][2].

Quantitative Differentiation Evidence for 2-Benzenesulfonamidopyrimidine and Its Core Scaffold


Hypoglycemic Activity: QSAR-Driven Differentiation from Substituted Analogs

The hypoglycemic activity of 2-benzenesulfonamidopyrimidines is not a class-wide property but is exquisitely sensitive to specific substitutions, as demonstrated in a foundational QSAR study. The unsubstituted core serves as the essential baseline against which the effects of substitution are measured. The study found that for 2-benzenesulfonamidopyrimidines with a substitution at the 5-position of the pyrimidine ring, biological response correlates with hydrophobic forces (expressed as Rm values) and albumin binding. Critically, when an additional substitution is introduced at the 4-position of the benzene ring, the mechanism shifts entirely to one governed by electronic parameters and a charge-controlled second fixation to the receptor, resulting in stereospecific effects [1].

Hypoglycemic Agents QSAR Diabetes Research

Carbonic Anhydrase (CA) Inhibition: Potential for Isoform-Selective Tuning

While the parent compound itself is a scaffold, extensive studies on its closely related benzenesulfonamide-pyrimidine derivatives provide a strong class-level inference for its potential. In a systematic analysis of 40 compounds binding to six human CA isoforms, the most potent compounds in the series demonstrated picomolar affinities and selectivity for isoform I (0.5 nM) [1][2]. This performance significantly surpasses standard CA inhibitors like acetazolamide (AAZ). A separate study of p-aminobenzene-sulfonamide pyrimidine derivatives found five compounds with greater potency against hCA II and four with greater potency against hCA IV than AAZ [3].

Carbonic Anhydrase Inhibitors Epilepsy Cancer

Anti-Amoebic Activity: A Quantifiable Scaffold for Derivative Optimization

The 2-benzenesulfonamidopyrimidine scaffold has been used to synthesize novel anti-amoebic agents. In a study evaluating a series of 18 N-(pyrimidin-2-yl)benzenesulfonamide derivatives against Entamoeba histolytica, IC50 values were calculated and directly compared to the standard drug metronidazole. All compounds tested displayed remarkable >80% viability in a cytotoxicity assay on H9C2 cardiac myoblasts at a concentration of 100 μg/ml, indicating a favorable selectivity profile [1].

Anti-parasitic Entamoeba histolytica Neglected Diseases

Patent Landscape: High Commercial Interest in Benzenesulfonamido-pyrimidines

The commercial and therapeutic value of the benzenesulfonamido-pyrimidine class, for which 2-benzenesulfonamidopyrimidine is the foundational structure, is evidenced by a significant patent landscape. A search of the specific IPC class C07D 239/69, titled 'Benzenesulfonamido-pyrimidines', reveals a total of 90 patents held in this class [1]. This represents a substantial, quantifiable level of investment and interest in this specific chemical space, far exceeding what would be expected for a generic or inactive scaffold. Key patents include uses as long-lasting hypoglycemic agents [2] and in treatments related to endothelin activity [3].

Medicinal Chemistry Intellectual Property Drug Discovery

Validated Application Scenarios for Procuring 2-Benzenesulfonamidopyrimidine


QSAR and Computational Chemistry Model Building

For computational chemists building QSAR models for sulfonamide-based drugs, 2-Benzenesulfonamidopyrimidine serves as an essential, unsubstituted baseline. Its well-documented SAR, where substitution at specific positions shifts the mechanism of action (e.g., from hydrophobicity-driven to electronically-driven activity in hypoglycemic models), provides a unique and quantifiable training set for model validation [1].

Medicinal Chemistry for Optimizing Carbonic Anhydrase Inhibitors

Medicinal chemists seeking to develop next-generation carbonic anhydrase inhibitors should procure this scaffold. Systematic studies have shown that benzenesulfonamide-pyrimidine derivatives can achieve sub-nanomolar affinity (0.5 nM) for specific isoforms like hCA I and outperform acetazolamide against hCA II and IV, making it a validated starting point for isoform-selective drug design [2][3].

Development of Novel Anti-Parasitic Agents

Researchers focused on neglected diseases, specifically amoebiasis, will find this compound a valuable starting material. A series of derivatives based on this core scaffold have demonstrated potent in vitro activity against Entamoeba histolytica, with IC50 values directly comparable to the standard drug metronidazole, and a favorable cytotoxicity profile (>80% viability at 100 μg/ml) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzenesulfonamidopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.